N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
imidazole-containing compound , belongs to the class of heterocyclic molecules. Imidazole features a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of an imidazole derivative with a suitable carboxylic acid or its activated derivative (such as an acid chloride or anhydride). The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers have explored diverse strategies to optimize yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity:: Imidazole-containing compounds participate in various chemical reactions:
Oxidation: Imidazoles can undergo oxidation, leading to the formation of imidazole-2-ones.
Reduction: Reduction of imidazoles can yield dihydroimidazoles.
Substitution: Imidazoles can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve peracids, while reduction could use metal hydrides.
Major Products:: The specific products formed depend on the substituents and reaction conditions. Researchers have reported various derivatives with diverse biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry::
Synthetic Intermediates: Imidazole-containing compounds serve as versatile intermediates in organic synthesis.
Catalysis: Imidazoles act as ligands in transition metal catalysis.
Coordination Chemistry: Their coordination properties find applications in coordination complexes.
Drug Development: Imidazole derivatives feature in commercial drugs, including antihistaminic agents, antivirals, and antiulcer medications.
Antimicrobial Activity: Some imidazole derivatives exhibit antibacterial, antifungal, and antiprotozoal properties.
Fine Chemicals: Imidazole-based compounds contribute to the production of fine chemicals and specialty materials.
Wirkmechanismus
The precise mechanism by which N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While imidazole-containing compounds share similarities with other heterocyclic molecules, their unique structural features set them apart. Further exploration of related compounds can provide valuable insights.
Eigenschaften
Molekularformel |
C22H19N3O4 |
---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C22H19N3O4/c1-14(15-3-5-17(6-4-15)25-10-9-23-13-25)24-21(26)19-12-16-11-18(28-2)7-8-20(16)29-22(19)27/h3-14H,1-2H3,(H,24,26) |
InChI-Schlüssel |
XPKXLSJGZCEDAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.